Olanzapine

Vue d'ensemble

Description

- Pour le trouble bipolaire de type I, il peut être utilisé seul pour les épisodes maniaques ou mixtes , ou en association avec du lithium ou du valproate pour les épisodes dépressifs chez les personnes âgées de 10 ans et plus.

- L'this compound est disponible sous forme de comprimés oraux , de comprimés orodispersibles ou d'injection intramusculaire (administrée dans un muscle).

- La préparation intramusculaire est spécifiquement destinée à l'agitation aiguë associée à la schizophrénie et à la manie bipolaire de type I chez l'adulte.

- Son mécanisme d'action exact dans ces conditions reste inconnu, mais il implique probablement le blocage de certains récepteurs dans le cerveau, notamment les récepteurs de la dopamine et de la sérotonine .

Olanzapine : (nom de marque Zyprexa) est un utilisé pour traiter les adultes et les adolescents âgés de 13 ans et plus souffrant de ou .

Mécanisme D'action

Target of Action

Olanzapine, an atypical antipsychotic, primarily targets multiple neuronal receptors in the brain. These include the dopamine receptors D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . The dopamine D2 receptor in the mesolimbic pathway is a key target, as it blocks dopamine from having a potential action at the post-synaptic receptor .

Mode of Action

This compound’s activity is achieved through its antagonistic effect on these receptors. By blocking these receptors, this compound inhibits the function and communication of these neurotransmitters . This interaction with its targets results in changes in neurotransmission, which can help regulate emotional responses and reduce the severity of mood instability .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to increase glucogenesis in the brain and muscle by upregulating glycogen phosphorylase and phosphorylating (inactivating) glycogen synthase in the respective target tissues . It also modulates numerous brain genes/proteins, some of which involve energy production . For instance, this compound upregulates pyruvate kinase, an enzyme that catalyzes the formation of pyruvate and ATP from phosphoenolpyruvate .

Pharmacokinetics

This compound demonstrates dose-dependent linear pharmacokinetics . It is highly metabolized, with about 7% of the drug excreted as unchanged in urine . Its half-life ranges from 21 to 54 hours, and its clearance ranges from 12 to 47 L/h . This compound is mainly metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . Its oral bioavailability is approximately 60%, influenced by first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic and growth inhibitory activities against certain cell types . It also impairs glycogen synthesis and insulin signaling in certain muscle cells . These effects contribute to its therapeutic efficacy in managing conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors, including genetic polymorphisms and lifestyle factors like smoking, can influence this compound’s action, efficacy, and stability . For instance, CYP1A2 expression, which can be influenced by smoking, has been associated with this compound plasma concentrations . Genetic polymorphisms in enzymes like CYP1A2 and CYP2D6 can also impact this compound’s pharmacokinetics and pharmacodynamics .

Applications De Recherche Scientifique

- Olanzapine has applications in psychiatry , neuroscience , and pharmacology .

- It is studied for tourette syndrome , hyperactivity , and aggressive behavior .

- Research explores its effects on dopamine , serotonin , and other neurotransmitter systems.

Analyse Biochimique

Biochemical Properties

Olanzapine interacts with a range of different neurotransmitter receptors. It has high affinity for dopamine (D1, D2, D3, D4, D5), serotonin (5-HT2A, 5-HT2B, 5-HT2C), norepinephrine (α1-adrenergic), acetylcholine (m1, m2, m3, m4, m5), and histamine (H1) receptors . It shows mesolimbic selectivity and has a higher affinity for 5-HT than D receptors .

Cellular Effects

This compound affects the naturally occurring chemical messengers in the brain, like dopamine and serotonin . It has been reported to induce autophagy in the SH-SY5Y cell line, increasing autophagic flux, the number of autophagic vesicles, and the expression of autophagy-related genes (ATGs) . This compound also decreased the number of CBS-expressing cells and possibly reduced H2S synthesis in the hippocampus and striatum .

Molecular Mechanism

This compound acts on dopamine D2 receptors in the mesolimbic pathway as an antagonist, blocking the potential action of dopamine on postsynaptic receptors . This compound binds loosely to the receptor and dissociates readily, allowing normal dopamine neurotransmission .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

In animal models, this compound reverses deficits in prepulse inhibition and startle reactivity produced by social isolation . It also reduces conditioned fear . The effects of this compound observed in rodent models were gender-dependent, dose-dependent, and duration-dependent .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 system isoenzymes 1A2 and 2D6 . Drug metabolism may be increased or decreased by agents that induce (e.g., cigarette smoke) or inhibit (e.g., fluvoxamine or ciprofloxacin) CYP1A2 activity respectively .

Transport and Distribution

This compound has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . It is predominantly bound to albumin (90%) and α1-acid glycoprotein (77%) .

Méthodes De Préparation

- L'olanzapine est synthétisée par différentes voies, impliquant des réactions telles que la bromation aromatique , l'alkylation et la cyclisation .

- Les méthodes de production industrielle utilisent généralement des voies de synthèse efficaces pour obtenir des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

- L'olanzapine subit des réactions telles que l'oxydation , la réduction et la substitution .

- Les réactifs courants comprennent le brome , l'hydrure de lithium et d'aluminium et les catalyseurs au palladium .

- Les principaux produits formés comprennent différents noyaux aromatiques et hétérocycles .

Applications de la recherche scientifique

- L'this compound a des applications en psychiatrie , en neurosciences et en pharmacologie .

- Il est étudié pour le syndrome de Tourette , l'hyperactivité et les comportements agressifs .

- La recherche explore ses effets sur la dopamine , la sérotonine et d'autres systèmes de neurotransmetteurs.

Mécanisme d'action

- L'this compound module les niveaux de dopamine et de sérotonine , ce qui a un impact sur l'humeur, le comportement et la cognition.

- Il agit probablement en bloquant des récepteurs spécifiques, mais les cibles moléculaires précises restent insaisissables.

Comparaison Avec Des Composés Similaires

- L'olanzapine n'est pas moins efficace que le lithium ou le valproate et est plus efficace que le placebo pour traiter le trouble bipolaire .

- Il a également été étudié pour l'autisme , le bégaiement et d'autres affections .

Propriétés

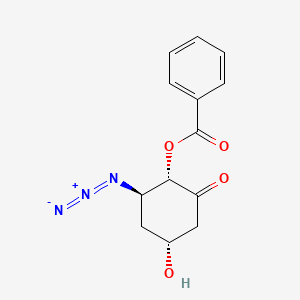

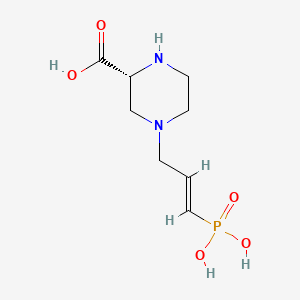

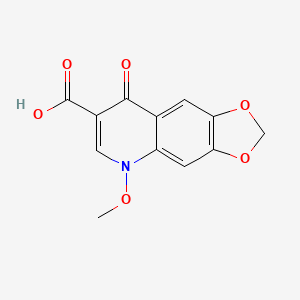

IUPAC Name |

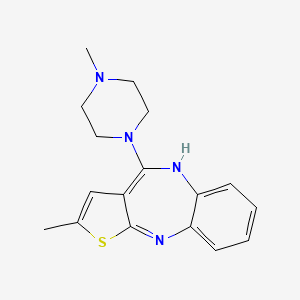

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023388 | |

| Record name | Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olanzapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Partly miscible, Practically insoluble in water | |

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3 and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3 and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1 and multiple muscarinic receptors. As abovementioned, olanzapine presents a wide profile of targets, however, its antagonistic effect towards the dopamine D2 receptor in the mesolimbic pathway is key as it blocks dopamine from having a potential action at the post-synaptic receptor. The binding of olanzapine to the dopamine D2 receptors is easily dissociable and hence, it allows for a certain degree of dopamine neurotransmission. On the other hand, olanzapine acts in the serotonin 5HT2A receptors in the frontal cortex in a similar manner than the reported on dopamine D2 receptors. This determined effect allows for a decrease in adverse effects., The mechanism of action of olanzapine, as with other drugs having efficacy in schizophrenia, is unknown. However, it has been proposed that this drug's efficacy in schizophrenia is mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. The mechanism of action of olanzapine in the treatment of acute manic or mixed episodes associated with bipolar I disorder is unknown. | |

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline solid, Crystals from acetonitrile | |

CAS No. |

132539-06-1 | |

| Record name | Olanzapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olanzapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLANZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Olanzapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-195 °C, 195 °C | |

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)